Technical Guide: N-Ethyl-4-fluoro-2-nitroaniline (CAS No. 774-22-1)
Technical Guide: N-Ethyl-4-fluoro-2-nitroaniline (CAS No. 774-22-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Ethyl-4-fluoro-2-nitroaniline, a key chemical intermediate with significant applications in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its role as a versatile building block in the development of novel therapeutic agents.
Core Chemical Data
N-Ethyl-4-fluoro-2-nitroaniline is a substituted aniline derivative characterized by the presence of an ethyl group on the amine, a fluorine atom at the 4-position, and a nitro group at the 2-position of the benzene ring. These functional groups impart unique reactivity and physicochemical properties, making it a valuable synthon in organic synthesis.
| Property | Value |
| CAS Number | 774-22-1[1][2] |
| Molecular Formula | C₈H₉FN₂O₂[1] |
| Molecular Weight | 184.17 g/mol [1] |
| Melting Point | 63 °C[3] |
| Boiling Point | 289.2 °C at 760 mmHg[3] |
| Appearance | Not specified (typically a solid at room temperature) |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone, with low solubility in water. |
Synthesis of N-Ethyl-4-fluoro-2-nitroaniline: An Experimental Protocol
The synthesis of N-Ethyl-4-fluoro-2-nitroaniline can be achieved through the N-alkylation of its precursor, 4-fluoro-2-nitroaniline. The following protocol is a representative method for this transformation.
Reaction Scheme:
Caption: Synthetic pathway for N-Ethyl-4-fluoro-2-nitroaniline.
Materials and Equipment:
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Reagents:
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4-Fluoro-2-nitroaniline
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Ethyl iodide
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Anhydrous potassium carbonate (K₂CO₃)
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Anhydrous acetone
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Dichloromethane
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Water
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate (for chromatography)
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Equipment:
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Round-bottom flask
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Magnetic stirrer with heating mantle
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Reflux condenser
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Dropping funnel
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Separatory funnel
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Rotary evaporator
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Glassware for column chromatography
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Thin-layer chromatography (TLC) plates and chamber
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Procedure:
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-fluoro-2-nitroaniline (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetone.
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Addition of Alkylating Agent: To the stirring suspension, add ethyl iodide (1.5 equivalents) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up:
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After the reaction is complete, allow the mixture to cool to room temperature.
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Filter the solid potassium carbonate and wash it with a small amount of acetone.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification:
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Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.
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Wash the organic layer sequentially with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexane and ethyl acetate to yield pure N-Ethyl-4-fluoro-2-nitroaniline.
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Role in Drug Discovery and Development
Substituted nitroanilines, including N-Ethyl-4-fluoro-2-nitroaniline, are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance a drug's metabolic stability and lipophilicity, which are critical pharmacokinetic properties. The nitro group is a versatile functional group that can be readily reduced to an amine, which can then be further functionalized to build more complex molecular architectures.
The core structure of N-Ethyl-4-fluoro-2-nitroaniline serves as a scaffold for the synthesis of a variety of heterocyclic compounds and other complex organic molecules that are of interest in medicinal chemistry. Its derivatives have been explored for their potential as kinase inhibitors, antibacterial agents, and in other therapeutic areas.
Caption: Role of N-Ethyl-4-fluoro-2-nitroaniline in a drug discovery workflow.
